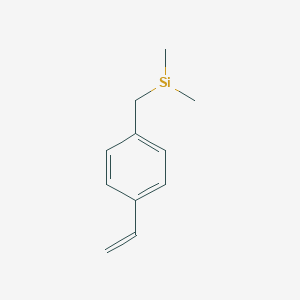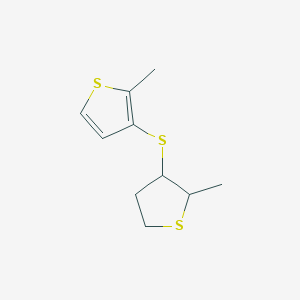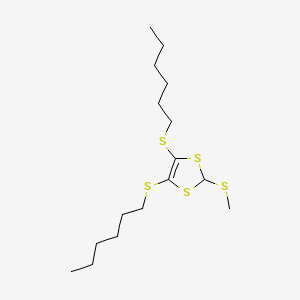
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is an organosulfur compound characterized by the presence of hexylsulfanyl and methylsulfanyl groups attached to a dithiole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole typically involves the reaction of appropriate thiol precursors with a dithiole core. One common method involves the use of hexylthiol and methylthiol in the presence of a base, such as sodium hydride, to facilitate the substitution reactions on the dithiole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted dithiole derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form reversible covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Used as a bidentate ligand in hydroformylation reactions.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development in organic transformations.
Uniqueness
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is unique due to its specific combination of hexylsulfanyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
149468-15-5 |
|---|---|
Molekularformel |
C16H30S5 |
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
4,5-bis(hexylsulfanyl)-2-methylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C16H30S5/c1-4-6-8-10-12-18-14-15(21-16(17-3)20-14)19-13-11-9-7-5-2/h16H,4-13H2,1-3H3 |
InChI-Schlüssel |
QUISRELBLBAUIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=C(SC(S1)SC)SCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



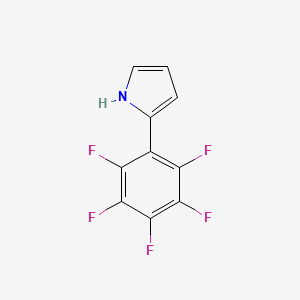

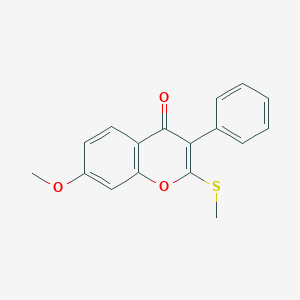
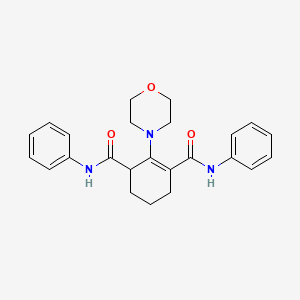

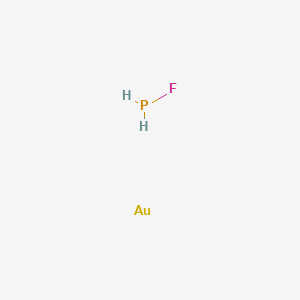
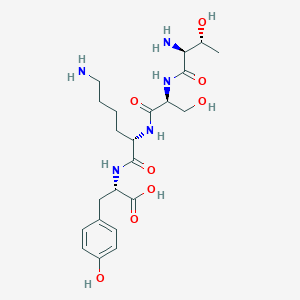


![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)

